molecular formula C20H26N6O2S B6542530 1-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(2,4,5-trimethylbenzenesulfonyl)piperazine CAS No. 1060225-15-1

1-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(2,4,5-trimethylbenzenesulfonyl)piperazine

Cat. No. B6542530
CAS RN: 1060225-15-1
M. Wt: 414.5 g/mol
InChI Key: AVFQNCJSGWRHGG-UHFFFAOYSA-N
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Description

The compound “1-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(2,4,5-trimethylbenzenesulfonyl)piperazine” belongs to the class of 1,2,4-triazolo[4,3-b]pyridazines . These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors (carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors) and antitubercular agents .


Synthesis Analysis

The synthesis of 1,2,4-triazolo[4,3-b]pyridazines involves several synthetic approaches . The review focuses particularly on the structure–activity relationship of biologically important 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazolo[4,3-b]pyridazines has been studied extensively . The crystal structure of a similar compound, 2-({3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}amino)-3-(1H-indol-3-yl)propan-1-ol, has been determined using X-ray diffraction .


Chemical Reactions Analysis

The chemical reactions involving 1,2,4-triazolo[4,3-b]pyridazines have been studied . These compounds show weak luminescent properties in MeCN solution with the highest quantum yields within 21–23%; they have an unexpected quasi-reversible electroreduction peak and exhibit ambipolar semiconductor properties with charge carrier mobilities ranging from 10^-4 to 10^-6 cm^2 V^-1 s^-1 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazolo[4,3-b]pyridazines have been studied . These compounds show weak luminescent properties in MeCN solution with the highest quantum yields within 21–23%; they have an unexpected quasi-reversible electroreduction peak and exhibit ambipolar semiconductor properties with charge carrier mobilities ranging from 10^-4 to 10^-6 cm^2 V^-1 s^-1 .

Scientific Research Applications

Medicinal Chemistry

1,2,3-triazoles have significant applications in pharmaceutical chemistry, while their 1,2,4 counterparts are less explored. This compound falls into the latter category. Researchers have synthesized it using both classical and green chemistry methods. Its biological/pharmacophoric properties make it an interesting scaffold for drug development .

Antimicrobial Activity

The compound’s structure suggests potential antimicrobial properties. Fused 1,2,4-triazines, similar to this compound, have been investigated for their antimicrobial effects. These derivatives could serve as leads for novel antibiotics or antifungal agents .

Fluorescent Probes

Heterocycles like triazoles find use as fluorescent probes. Researchers have explored their application in various biological assays, including imaging and detection of specific molecules within cells .

Structural Units in Polymers

1,2,4-triazoles can act as building blocks in polymer chemistry. Incorporating them into polymer structures can enhance material properties, such as mechanical strength or biocompatibility .

Synthetic Intermediates

Triazolothiadiazine, a hybrid nucleus combining triazole and thiadiazine moieties, serves as a versatile synthetic intermediate. Researchers use it to create diverse compounds with potential pharmaceutical applications .

Future Directions

The future directions in the research of 1,2,4-triazolo[4,3-b]pyridazines could involve the development of new synthetic approaches, exploration of their diverse pharmacological activities, and the design of new target-oriented 1,2,4-triazolo[4,3-b]pyridazine-based drugs for the treatment of multifunctional diseases .

properties

IUPAC Name

3-ethyl-6-[4-(2,4,5-trimethylphenyl)sulfonylpiperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N6O2S/c1-5-18-21-22-19-6-7-20(23-26(18)19)24-8-10-25(11-9-24)29(27,28)17-13-15(3)14(2)12-16(17)4/h6-7,12-13H,5,8-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVFQNCJSGWRHGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C2N1N=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=C(C=C(C(=C4)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{3-Ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(2,4,5-trimethylbenzenesulfonyl)piperazine

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